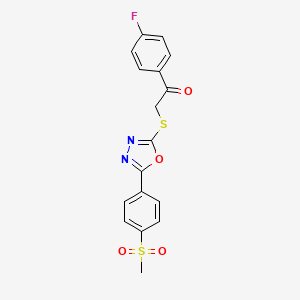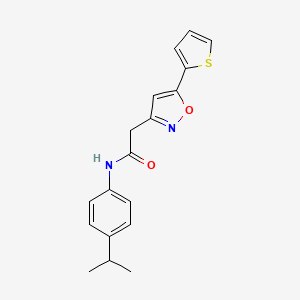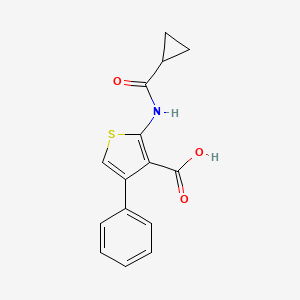
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a fascinating compound at the intersection of medicinal chemistry and organic synthesis. Known for its unique structure and potential biological activities, this compound has garnered significant interest in research fields spanning from drug discovery to material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves multi-step organic reactions. A common route may start with the reaction of a quinazoline precursor with phenethyl bromide under basic conditions to form a substituted quinazoline intermediate. Subsequently, this intermediate undergoes a cyclization reaction with 4-(trifluoromethyl)benzoic acid and an appropriate reagent to form the oxadiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of each step to maximize yield and purity. This includes the use of catalytic agents, controlled temperatures, and high-purity starting materials. In some instances, solvent choices and purification methods such as recrystallization or chromatography may be employed to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Oxidative reactions can occur at the phenethyl side chain, often forming ketones or carboxylic acids.
Reduction: Reduction may target the oxadiazole ring or quinazoline core, leading to a spectrum of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents could include halogenated compounds, amines, or organometallic reagents.
Major Products
The products of these reactions typically involve functionalized derivatives that could be further utilized in synthetic pathways or tested for biological activities.
科学研究应用
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione finds applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Evaluated for its potential as a bioactive molecule in various assays.
Medicine: Studied for its potential as a therapeutic agent, particularly in targeting specific biological pathways implicated in diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and specificity, often leading to inhibition or activation of particular biological pathways. Detailed studies on molecular docking and binding assays provide insights into these interactions at a molecular level.
相似化合物的比较
Similar Compounds
3-phenethyl-7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
3-phenethyl-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
What sets 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione apart is the presence of the trifluoromethyl group, which imparts unique electronic properties, influencing its reactivity and interaction with biological molecules. This makes it particularly valuable in medicinal chemistry for designing potent and selective drugs.
There you have it—an in-depth look at a fascinating compound
属性
CAS 编号 |
1357796-47-4 |
|---|---|
分子式 |
C25H17F3N4O3 |
分子量 |
478.431 |
IUPAC 名称 |
3-(2-phenylethyl)-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)18-9-6-16(7-10-18)21-30-22(35-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34) |
InChI 键 |
XYDNFURRBIKJNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557175.png)
![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)
![Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2557177.png)
![3-(BENZENESULFONYL)-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2557178.png)

![2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2557182.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)

![N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2557192.png)

![1-methyl-6-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)
